Sodium palmitoyl glycinate
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Overview
Description
Sodium palmitoyl glycinate is a compound derived from the condensation of palmitic acid and glycine. It is a surfactant known for its excellent skin tolerability and biodegradability. This compound is widely used in personal care products such as shampoos, bath gels, and baby cosmetics due to its gentle cleansing properties and ability to create a pearly, milky appearance in formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium palmitoyl glycinate is synthesized through the reaction of palmitic acid with glycine in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the amide bond between the palmitic acid and glycine. The resulting product is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where palmitic acid and glycine are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure complete reaction and uniform product formation. The final product is purified through filtration and drying processes to obtain a high-purity compound suitable for use in personal care products .
Chemical Reactions Analysis
Types of Reactions: Sodium palmitoyl glycinate primarily undergoes hydrolysis and saponification reactions. In the presence of water, it can hydrolyze to release palmitic acid and glycine. Under alkaline conditions, it can undergo saponification to form sodium palmitate and glycine .
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or neutral conditions.
Saponification: Sodium hydroxide, elevated temperatures.
Major Products Formed:
Hydrolysis: Palmitic acid and glycine.
Saponification: Sodium palmitate and glycine.
Scientific Research Applications
Sodium palmitoyl glycinate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
- Employed in the synthesis of other compounds due to its reactivity and functional groups .
Biology:
- Studied for its role in modulating calcium influx and nitric oxide production in sensory neurons.
- Investigated for its potential to relieve chronic inflammation and improve micro-circulation in biological tissues .
Medicine:
- Utilized in cosmetic formulations for its skin-soothing properties and ability to reduce the appearance of deep wrinkles.
- Explored for its potential therapeutic applications in treating skin conditions and enhancing skin health .
Industry:
- Widely used in the formulation of personal care products such as shampoos, bath gels, and baby cosmetics.
- Valued for its biodegradability and eco-friendly properties, making it a preferred choice in sustainable product formulations .
Mechanism of Action
Sodium palmitoyl glycinate exerts its effects primarily through its interaction with cellular membranes and modulation of calcium influx and nitric oxide production. The compound acts as a modulator of calcium channels, influencing the flow of calcium ions into cells. This, in turn, affects various cellular processes, including signal transduction and inflammatory responses. Additionally, this compound enhances micro-circulation by improving oxygenation and nutrient delivery to tissues .
Comparison with Similar Compounds
- Sodium lauroyl glycinate
- Sodium cocoyl glycinate
- Sodium lauroyl sarcosinate
Comparison: Sodium palmitoyl glycinate stands out due to its unique combination of palmitic acid and glycine, which imparts excellent skin tolerability and biodegradability. Compared to sodium lauroyl glycinate and sodium cocoyl glycinate, this compound offers superior moisturizing properties and a milder cleansing action. Its ability to create a pearly, milky appearance in formulations also sets it apart from other similar compounds .
Properties
CAS No. |
85902-10-9 |
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Molecular Formula |
C18H34NNaO3 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
sodium;2-(hexadecanoylamino)acetate |
InChI |
InChI=1S/C18H35NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22;/h2-16H2,1H3,(H,19,20)(H,21,22);/q;+1/p-1 |
InChI Key |
IPUUFZFIUKCPJN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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